molecular formula C17H20N3O4PS B11414040 Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11414040
M. Wt: 393.4 g/mol
InChI Key: CUXBFKSKTTYZKO-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(PYRIDIN-3-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of pyridine, thiophene, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(PYRIDIN-3-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine and Thiophene Groups: These groups can be introduced via coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Attachment of the Phosphonate Group: The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

DIETHYL (5-{[(PYRIDIN-3-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which DIETHYL (5-{[(PYRIDIN-3-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (5-{[(PYRIDIN-2-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(PYRIDIN-4-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIETHYL (5-{[(PYRIDIN-3-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring (at the 3-position) may confer distinct electronic properties and steric effects compared to its isomers, potentially leading to different interaction profiles with biological targets or other molecules.

Properties

Molecular Formula

C17H20N3O4PS

Molecular Weight

393.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C17H20N3O4PS/c1-3-22-25(21,23-4-2)17-16(19-12-13-7-5-9-18-11-13)24-15(20-17)14-8-6-10-26-14/h5-11,19H,3-4,12H2,1-2H3

InChI Key

CUXBFKSKTTYZKO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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